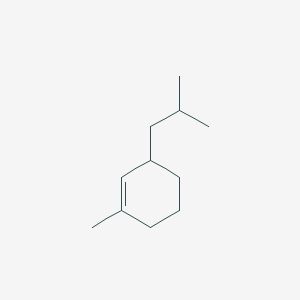
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, featuring a methyl group and a 2-methylpropyl group as substituents. This compound is part of the broader class of cycloalkenes, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isobutyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding diene or the use of transition metal catalysts to facilitate the alkylation process. These methods are optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Substitution: Halogenation reactions, such as bromination or chlorination, can occur at the double bond, leading to the formation of dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Dihalogenated cyclohexenes
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-methylpropyl)cyclohex-1-ene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the double bond, which can participate in electrophilic addition reactions. The methyl and 2-methylpropyl groups influence the compound’s steric and electronic properties, affecting its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- 4-Methylcyclohexene
Comparison: 1-Methyl-3-(2-methylpropyl)cyclohex-1-ene is unique due to the presence of both a methyl and a 2-methylpropyl group, which confer distinct steric and electronic effects compared to its simpler counterparts. These substituents can significantly influence the compound’s reactivity, making it suitable for specific applications where other methylcyclohexenes may not be as effective.
Propiedades
Número CAS |
399566-02-0 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-methyl-3-(2-methylpropyl)cyclohexene |
InChI |
InChI=1S/C11H20/c1-9(2)7-11-6-4-5-10(3)8-11/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
LKLHOBBPUDWOTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CCC1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
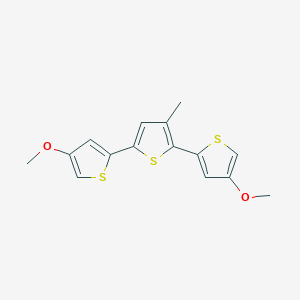
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
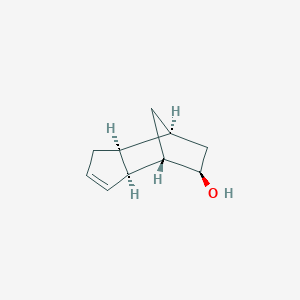
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
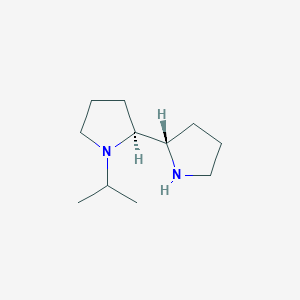
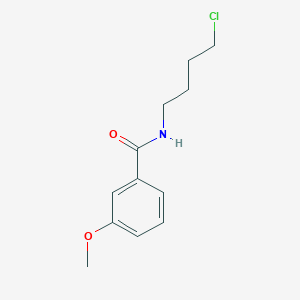
![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
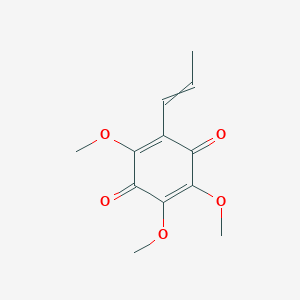
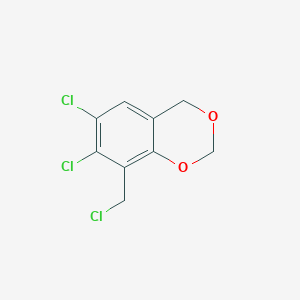
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
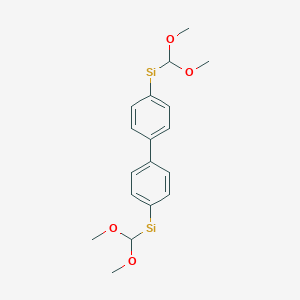
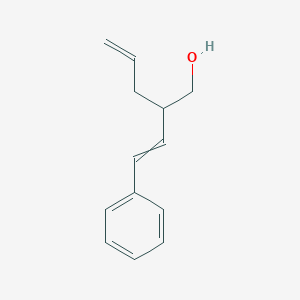
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
